molecular formula C10H18N4O B10867688 1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea

1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea

Cat. No.: B10867688
M. Wt: 210.28 g/mol
InChI Key: ZWXMXFSVRQFSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound, specifically, combines the imidazole ring with a urea moiety, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA typically involves the reaction of an imidazole derivative with a butyl isocyanate. The reaction conditions often require a base such as triethylamine to facilitate the nucleophilic attack of the imidazole nitrogen on the isocyanate carbon, forming the urea linkage . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production. The use of automated systems for reagent addition and product isolation would also be common in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the urea moiety can produce butylamine derivatives .

Mechanism of Action

The mechanism by which N-BUTYL-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the urea moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

1-butyl-3-[2-(1H-imidazol-5-yl)ethyl]urea

InChI

InChI=1S/C10H18N4O/c1-2-3-5-12-10(15)13-6-4-9-7-11-8-14-9/h7-8H,2-6H2,1H3,(H,11,14)(H2,12,13,15)

InChI Key

ZWXMXFSVRQFSMG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NCCC1=CN=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.